molecular formula C7H14ClNO3 B1419371 2-Morpholin-4-yl-propionic acid hydrochloride CAS No. 161907-45-5

2-Morpholin-4-yl-propionic acid hydrochloride

Cat. No.: B1419371
CAS No.: 161907-45-5
M. Wt: 195.64 g/mol
InChI Key: ZKEGDUIFZVBHQV-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of propionic acid, where the hydrogen atom on the second carbon is replaced by a morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride typically involves the reaction of morpholine with an appropriate propionic acid derivative. One common method is the reaction of morpholine with 2-bromo-propionic acid esters in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-propionic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Morpholin-4-yl-propionic acid hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-propionic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, making the compound useful in research related to enzyme inhibition and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinoacetic acid hydrochloride
  • Morpholin-4-yl-acetic acid
  • 2-Morpholin-4-ylpropanohydrazide dihydrochloride
  • 3-Isoxazolidin-2-ylpropanoic acid hydrochloride
  • 4-Morpholin-4-ylbutanoic acid

Uniqueness

2-Morpholin-4-yl-propionic acid hydrochloride is unique due to its specific structure, which combines the properties of propionic acid and morpholine. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various research applications .

Properties

IUPAC Name

2-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGDUIFZVBHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161907-45-5
Record name 2-(morpholin-4-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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